Ethyl 6-methyl-2-{[(thiophen-2-ylacetyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 6-METHYL-2-[({[2-(2-THIENYL)ACETYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development . This particular compound features a unique structure that includes a thienyl group, which is a sulfur-containing heterocycle, and a benzothiophene core, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-METHYL-2-[({[2-(2-THIENYL)ACETYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzothiophene core and the introduction of the thienyl and ethyl groups. Common synthetic routes may involve:
Cyclization reactions: Formation of the benzothiophene core through cyclization of appropriate precursors.
Acylation reactions: Introduction of the thienyl group via acylation using reagents like thienyl acetyl chloride.
Esterification: Formation of the ethyl ester group through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-METHYL-2-[({[2-(2-THIENYL)ACETYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of the thienyl group to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzothiophene core.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group may yield sulfoxides, while reduction of the carbonyl groups may yield alcohols.
Scientific Research Applications
ETHYL 6-METHYL-2-[({[2-(2-THIENYL)ACETYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 6-METHYL-2-[({[2-(2-THIENYL)ACETYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction: Affecting intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Compounds with similar benzothiophene cores but different substituents.
Thienyl-containing compounds: Compounds with thienyl groups but different core structures.
Uniqueness
ETHYL 6-METHYL-2-[({[2-(2-THIENYL)ACETYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C19H22N2O3S3 |
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Molecular Weight |
422.6 g/mol |
IUPAC Name |
ethyl 6-methyl-2-[(2-thiophen-2-ylacetyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H22N2O3S3/c1-3-24-18(23)16-13-7-6-11(2)9-14(13)27-17(16)21-19(25)20-15(22)10-12-5-4-8-26-12/h4-5,8,11H,3,6-7,9-10H2,1-2H3,(H2,20,21,22,25) |
InChI Key |
WZEKCVREAZMCFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=S)NC(=O)CC3=CC=CS3 |
Origin of Product |
United States |
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